N-Benzyl-2-isopropylpent-4-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-isopropylpent-4-en-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to an isopropyl group and a pent-4-en-1-amine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isopropylpent-4-en-1-amine typically involves the reaction of benzylamine with an appropriate alkylating agent. One common method is the alkylation of benzylamine with 2-isopropylpent-4-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium or nickel catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-isopropylpent-4-en-1-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted benzylamines and alkylamines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-isopropylpent-4-en-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Benzyl-2-isopropylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylprop-2-en-1-amine: Similar in structure but lacks the isopropyl group.
4-Amino-1-benzylpiperidine: Contains a piperidine ring instead of the pent-4-en-1-amine chain.
Uniqueness
N-Benzyl-2-isopropylpent-4-en-1-amine is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H23N |
---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
N-benzyl-2-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-4-8-15(13(2)3)12-16-11-14-9-6-5-7-10-14/h4-7,9-10,13,15-16H,1,8,11-12H2,2-3H3 |
InChI-Schlüssel |
HFXFAMWHGQFLLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC=C)CNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.